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molecular formula C8H7F2NO4S B1466162 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide CAS No. 1354963-02-2

2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

Cat. No. B1466162
M. Wt: 251.21 g/mol
InChI Key: DWBVTHBWWKFOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096500B2

Procedure details

4-tert-Butoxy-2,5-difluoro-N-(methylsulfonyl)benzamide (Preparation 17, 1.76 g, 5.73 mmol) was added to hydrochloric acid solution in dioxane (4 M, 30 mL) at room temperature and stirred for 3 hours. The solvent was then evaporated and the resulting residue dissolved in DCM. The solvent was evaporated again to yield the title compound as a white solid (1.4 g, 100%), which was used in the next stage without further purification.
Name
4-tert-Butoxy-2,5-difluoro-N-(methylsulfonyl)benzamide
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C([O:5][C:6]1[C:18]([F:19])=[CH:17][C:9]([C:10]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])=[O:11])=[C:8]([F:20])[CH:7]=1)(C)(C)C.Cl>O1CCOCC1>[F:20][C:8]1[CH:7]=[C:6]([OH:5])[C:18]([F:19])=[CH:17][C:9]=1[C:10]([NH:12][S:13]([CH3:16])(=[O:14])=[O:15])=[O:11]

Inputs

Step One
Name
4-tert-Butoxy-2,5-difluoro-N-(methylsulfonyl)benzamide
Quantity
1.76 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC(=C(C(=O)NS(=O)(=O)C)C=C1F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue dissolved in DCM
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated again

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(=O)NS(=O)(=O)C)C=C(C(=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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